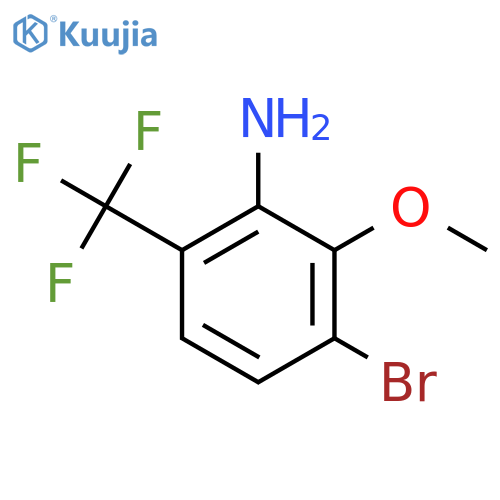Cas no 1807214-85-2 (3-Bromo-2-methoxy-6-(trifluoromethyl)aniline)

1807214-85-2 structure
商品名:3-Bromo-2-methoxy-6-(trifluoromethyl)aniline
CAS番号:1807214-85-2
MF:C8H7BrF3NO
メガワット:270.046491861343
CID:4977433
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline
-
- インチ: 1S/C8H7BrF3NO/c1-14-7-5(9)3-2-4(6(7)13)8(10,11)12/h2-3H,13H2,1H3
- InChIKey: NBTLWTKKSVUFCV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(F)(F)F)=C(C=1OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 35.2
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016315-1g |
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline |
1807214-85-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
1807214-85-2 (3-Bromo-2-methoxy-6-(trifluoromethyl)aniline) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2039-76-1(3-Acetylphenanthrene)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
